molecular formula C20H24N2O3 B14204636 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid CAS No. 857650-61-4

4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid

Cat. No.: B14204636
CAS No.: 857650-61-4
M. Wt: 340.4 g/mol
InChI Key: QGLICUFIUUWYDR-UHFFFAOYSA-N
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Description

4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid is a complex organic compound that features a naphthalene moiety linked to a piperidine ring via an amide bond, with a butanoic acid chain attached to the piperidine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid typically involves multiple steps:

    Formation of the Amide Bond: The naphthalene-1-carbonyl chloride is reacted with piperidin-1-amine to form the intermediate 4-[(Naphthalene-1-carbonyl)amino]piperidine.

    Attachment of the Butanoic Acid Chain: The intermediate is then reacted with butanoic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its structure suggests potential pharmacological properties, which could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}propanoic acid
  • 4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}pentanoic acid

Uniqueness

4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, distinguishing it from similar compounds with different chain lengths or substituents.

Properties

CAS No.

857650-61-4

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-[4-(naphthalene-1-carbonylamino)piperidin-1-yl]butanoic acid

InChI

InChI=1S/C20H24N2O3/c23-19(24)9-4-12-22-13-10-16(11-14-22)21-20(25)18-8-3-6-15-5-1-2-7-17(15)18/h1-3,5-8,16H,4,9-14H2,(H,21,25)(H,23,24)

InChI Key

QGLICUFIUUWYDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC3=CC=CC=C32)CCCC(=O)O

Origin of Product

United States

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